4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
Description
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a pyrrolidine-based compound characterized by a tert-pentyl-substituted phenyl ether linked to the 3-position of the pyrrolidine ring, with a hydrochloride counterion. The tert-pentyl group (2-methylbutan-2-yl) confers high lipophilicity, which may enhance blood-brain barrier permeability, while the pyrrolidine ring offers conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXJJRNAFFFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride typically involves multiple steps, starting with the preparation of the tert-pentyl phenol derivative. This derivative is then reacted with pyrrolidinyl chloride under specific conditions to form the ether linkage. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of pyrrolidinyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrrolidinyl ether moiety.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the phenyl ring can lead to the formation of quinones or other oxidized phenolic derivatives.
Reduction: Reduction of the pyrrolidinyl ether moiety can result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted phenyl ethers or pyrrolidinyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biological Activity Studies
- Neurotransmitter Interaction : Compounds similar to 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride have shown potential interactions with neurotransmitter receptors, suggesting possible neuroprotective properties. Research indicates that such compounds may influence synaptic transmission and neuroplasticity, which are critical in neurodegenerative diseases.
- Analgesic Effects : Pyrrolidine derivatives are known for their diverse biological activities, including analgesic effects. Preliminary studies suggest that this compound might exhibit similar properties, warranting further investigation into its mechanisms of action and therapeutic potential.
- Synthesis of Pharmaceutical Intermediates
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Material Science
- In material science, the compound's chemical properties facilitate its use in creating novel materials with specific functionalities. Research into its polymerization behavior could lead to advancements in creating materials with tailored mechanical and thermal properties.
Case Studies
- Neuroprotective Studies : A study explored the binding affinity of similar compounds to neurotransmitter receptors, indicating that modifications to the pyrrolidine structure could enhance neuroprotective effects. The findings suggest that further exploration of this compound could yield valuable insights into developing neuroprotective therapies.
- Antimicrobial Applications : Research on pyrrolidine derivatives has highlighted their antimicrobial properties. While specific data on this compound is limited, the structural similarities to known antimicrobial agents suggest it may possess similar activities, making it a candidate for further study in this area .
Mechanism of Action
The mechanism by which 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system under study.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
Metabolic Stability
Receptor Binding
- Pyrrolidine-3-substituted compounds (e.g., target compound and ) may adopt distinct conformational profiles compared to 2-substituted derivatives (), affecting GPCR selectivity.
Biological Activity
4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₈ClNO
- Molecular Weight : 299.88 g/mol
- Functional Groups : The compound features a piperidine ring, a phenoxy group with a tert-pentyl substituent, and a hydrochloride salt form.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the context of its application in research or therapeutic settings.
Antiviral Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral activities. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication in various models, suggesting potential applications in antiviral drug development .
Anticancer Activity
Pyrrolidine derivatives have also been investigated for their anticancer properties. Compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor. For example, it may inhibit metalloproteases, which are implicated in various diseases, including cancer and cardiovascular disorders. This inhibition could lead to therapeutic applications in managing these conditions .
Study on Antiviral Activity
In a study examining the antiviral properties of pyrrolidine derivatives, compounds similar to this compound were tested against HIV-1 and other viruses. Results indicated moderate protective effects against viral replication, highlighting the potential for further development in antiviral therapies .
Study on Anticancer Effects
A research project focused on the synthesis and evaluation of new pyrrolidine derivatives revealed significant cytotoxicity against several cancer cell lines. The study found that modifications to the piperidine ring enhanced potency, suggesting that structural variations can optimize therapeutic efficacy .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 3-pyrrolidinol with 4-(tert-pentyl)phenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the ether intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl. Reaction optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow protocols for pyrrolidine derivatives:
- Use fume hoods and closed systems to avoid inhalation .
- Wear nitrile gloves, chemical-resistant goggles, and lab coats.
- Store separately from oxidizers and acids; dispose of waste via certified hazardous waste services .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze / NMR shifts to confirm pyrrolidinyl ether linkage and tert-pentyl group.
- X-ray Crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated in similar pyrrolidine derivatives .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key reactions .
- Apply cheminformatics tools to predict reaction pathways and byproducts, reducing trial-and-error experimentation .
- Validate computational models with experimental data (e.g., HPLC purity, yield) to refine predictive accuracy .
Q. What experimental design strategies improve yield and selectivity in its synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent). For example, a 2³ factorial design can optimize reaction time (12–24 hrs), temperature (50–80°C), and base concentration .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to identify optimal conditions .
Q. How do reaction mechanisms differ under varying conditions (e.g., acidic vs. basic media)?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO) to identify intermediates in ether formation.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to compare rate constants under different pH conditions .
Analytical and Application-Focused Questions
Q. What analytical methods are suitable for detecting impurities in this compound?
- Methodological Answer :
- HPLC-MS : Quantify trace impurities using reverse-phase columns (C18) with gradient elution (acetonitrile/water + 0.1% TFA) .
- NMR Spectroscopy : Detect residual solvents or stereochemical impurities via NMR signal splitting .
Q. How can this compound serve as a precursor in medicinal chemistry research?
- Methodological Answer :
- Pharmacophore Modification : Functionalize the pyrrolidine ring (e.g., N-alkylation) to enhance binding affinity for target receptors .
- Biological Assays : Test derivatives for activity against GPCRs or ion channels, using in vitro models (e.g., HEK293 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
